molecular formula C24H30N2O2 B3003368 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034324-80-4

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3003368
CAS No.: 2034324-80-4
M. Wt: 378.516
InChI Key: XAXQJMDQQHLFKK-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H30N2O2 and its molecular weight is 378.516. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with certain types of opioids. It is involved in various physiological processes, including pain perception, consciousness, motor control, and mood .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the KOR, preventing the receptor’s activation and thereby inhibiting the actions of KOR agonists .

Biochemical Pathways

The interaction of this compound with the KOR influences several biochemical pathways. The most notable is the inhibition of the release of prolactin , a hormone that plays a crucial role in numerous biological functions, including metabolism, regulation of the immune system, and pancreatic development .

Pharmacokinetics

The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, ensuring that it reaches the target site in the body in sufficient concentrations to exert its therapeutic effects .

Result of Action

The antagonistic action of this compound at the KOR results in a reduction in the release of prolactin . This can have various downstream effects, depending on the physiological context. For instance, it can influence pain perception, mood, and various other processes regulated by prolactin .

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-24(22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-18-19-10-14-26(15-11-19)23-12-16-28-17-13-23/h1-9,19,23H,10-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXQJMDQQHLFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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